

Application Notes and Protocols for Spectrophotometric Monitoring of Imipenem Degradation Kinetics

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Compound of Interest

Compound Name: *Imipenem*

Cat. No.: *B608078*

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Introduction

Imipenem is a broad-spectrum β -lactam antibiotic belonging to the carbapenem class. Its chemical instability in aqueous solutions, primarily due to the strained β -lactam ring, presents a significant challenge in its formulation, storage, and clinical administration. Understanding the degradation kinetics of **imipenem** is crucial for ensuring its therapeutic efficacy and safety. Spectrophotometry offers a rapid, accessible, and non-destructive method for monitoring the degradation of **imipenem** in real-time by observing changes in its ultraviolet-visible (UV-Vis) absorption spectrum.

These application notes provide detailed protocols for spectrophotometric assays to monitor the degradation kinetics of **imipenem** under various conditions, including enzymatic hydrolysis and forced degradation.

Principle of the Assay

Imipenem possesses a characteristic UV absorbance maximum at approximately 300 nm, which is attributable to the carbapenem nucleus.^[1] Hydrolysis of the β -lactam ring, a primary degradation pathway, leads to a loss of this chromophore and a corresponding decrease in absorbance at this wavelength.^{[1][2]} By monitoring the change in absorbance over time, the

rate of **imipenem** degradation can be determined. Furthermore, the appearance of degradation products can sometimes be monitored at other wavelengths. For instance, acid-catalyzed oligomerization can result in the formation of yellow-colored diketopiperazines that absorb in the visible region, around 405 nm.[2]

Key Applications

- Stability Studies: Evaluating the stability of **imipenem** in different formulations, pH conditions, and temperatures.
- Enzyme Kinetics: Studying the kinetics of **imipenem** hydrolysis by β -lactamase enzymes.[1] [3]
- Drug Development: Screening for stabilizing agents and developing stable formulations of **imipenem**.
- Quality Control: Assessing the integrity of **imipenem** in pharmaceutical preparations.

Data Presentation: Imipenem Degradation Kinetics

The following tables summarize quantitative data related to **imipenem** degradation under different conditions.

Table 1: Spectrophotometric Properties of **Imipenem** and its Degradation

Analyte	Maximum Absorbance (λ_{max})	Molar Extinction Coefficient ($\Delta\epsilon$)	Notes
Imipenem	~300 nm[1][4]	11,500 M ⁻¹ cm ⁻¹ at 295 nm[3]	The primary wavelength for monitoring degradation.
Imipenem Degradation Product (Hydrolyzed)	~310 nm[1]	Not specified	Appearance of this peak indicates hydrolysis.[1]
Imipenem Degradation Product (Acid-catalyzed)	~405 nm[2]	Not specified	Formation of yellow-colored diketopiperazines.[2]
Imipenem (in first-order derivative spectrophotometry)	318 nm[5]	Not applicable	Used for quantification in the presence of interfering substances.[5]

Table 2: Kinetic Parameters for **Imipenem** Degradation

Condition	Parameter	Value	Reference
Enzymatic Hydrolysis (with ImiS M β L)	Time for complete hydrolysis	~50 seconds	[1]
Enzymatic Hydrolysis (various β -lactamases)	k _{cat}	0.002 s ⁻¹ (TEM-26) to 0.2 s ⁻¹ (CTX-M-15)	[3]
Thermal Degradation in Cation-Adjusted Mueller Hinton Broth (pH 7.25, 36°C)	Half-life (t _{1/2})	16.9 hours	[6]
Thermal Degradation in Agar (37°C)	Half-life (t _{1/2})	21.8 hours	[6]
Degradation in Water (25°C, 1,000 mg/L)	Half-life (t _{1/2})	14.7 hours	[6]
Degradation in 0.9% NaCl (23°C)	Time to 90% initial concentration	9 hours	[7]
Degradation in 5% Dextrose in Water (D5W) (23°C)	Time to 90% initial concentration	6 hours	[7]

Experimental Protocols

Protocol 1: Monitoring Enzymatic Hydrolysis of Imipenem

This protocol is designed to monitor the degradation of **imipenem** in the presence of a β -lactamase enzyme.

Materials:

- **Imipenem** powder
- Purified β -lactamase enzyme (e.g., ImiS, NDM-1)

- 50 mM Tris buffer (pH 7.0) or 50 mM Phosphate buffer (pH 7.0)[1][3]
- UV-Vis Spectrophotometer with temperature control
- Quartz cuvettes (1 cm path length)
- Micropipettes

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **imipenem** (e.g., 12 mM) in the chosen buffer. Keep on ice.
 - Prepare a working solution of the β -lactamase enzyme (e.g., 0.2 μ M) in the same buffer.[1]
- Spectrophotometer Setup:
 - Set the spectrophotometer to scan a wavelength range of 200-600 nm or to monitor absorbance at a fixed wavelength of 300 nm.[1]
 - Set the temperature to 25°C.[3]
- Assay Protocol:
 - Pipette 990 μ L of the enzyme solution into a quartz cuvette and place it in the spectrophotometer.
 - Record a baseline spectrum or zero the instrument with the enzyme solution.
 - Initiate the reaction by adding 10 μ L of the **imipenem** stock solution to the cuvette, resulting in a final **imipenem** concentration of 120 μ M.[1]
 - Immediately start monitoring the change in absorbance at 300 nm over time. Collect data at regular intervals (e.g., every second) until the absorbance stabilizes, indicating the completion of the reaction.[1]
- Data Analysis:

- Plot the absorbance at 300 nm versus time.
- The initial velocity (v_0) of the reaction can be calculated from the initial linear portion of the curve using the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the path length. The change in concentration over time gives the rate.
- Kinetic parameters such as K_m and V_{max} can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Forced Degradation Study of Imipenem

This protocol describes how to assess the stability of **imipenem** under various stress conditions.

Materials:

- **Imipenem** powder
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H_2O_2)
- Deionized water
- UV-Vis Spectrophotometer
- pH meter
- Thermostatic water bath or oven
- Photostability chamber

Procedure:

- Sample Preparation:

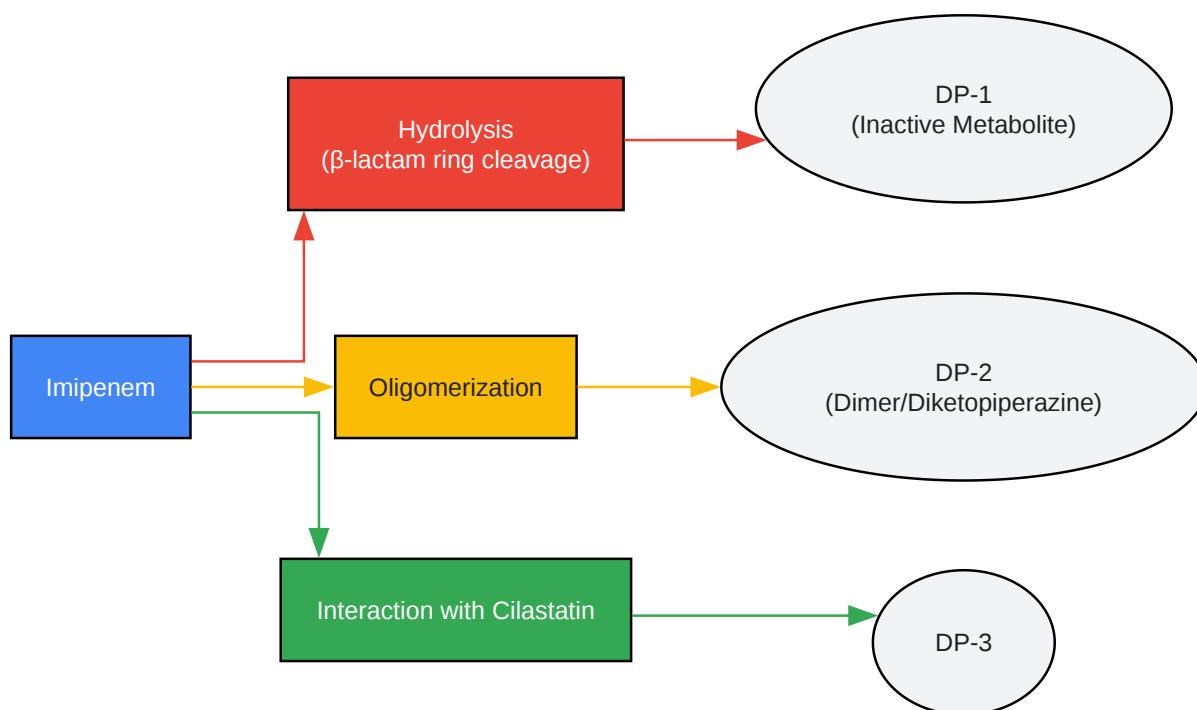
- Prepare a stock solution of **imipenem** in deionized water (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix equal volumes of the **imipenem** stock solution and 0.1 M HCl. Incubate at room temperature and take samples at different time points (e.g., 0, 15, 30, 60 minutes). Neutralize the samples with 0.1 M NaOH before analysis.[8]
 - Base Hydrolysis: Mix equal volumes of the **imipenem** stock solution and 0.1 M NaOH. Incubate at room temperature and take samples at various intervals. Neutralize with 0.1 M HCl before analysis.
 - Oxidative Degradation: Mix equal volumes of the **imipenem** stock solution and 3% H₂O₂. Keep at room temperature and sample over time.
 - Thermal Degradation: Place a solution of **imipenem** in a clear glass vial in an oven at a set temperature (e.g., 90°C) and sample at different time points.
 - Photolytic Degradation: Expose a solution of **imipenem** in a clear glass vial to UV light (e.g., 200 watt hr/m²) and white fluorescent light (e.g., 10 K Lux) in a photostability chamber. A control sample should be kept in the dark.
- Spectrophotometric Analysis:
 - For each time point and condition, dilute the sample appropriately with buffer.
 - Scan the UV-Vis spectrum (e.g., 200-450 nm) to identify changes in the absorbance maximum and the appearance of new peaks.
 - Quantify the remaining **imipenem** by measuring the absorbance at 300 nm.
- Data Analysis:
 - Calculate the percentage of **imipenem** remaining at each time point for each stress condition.
 - Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration versus time. A linear plot indicates first-order kinetics, and the negative of

the slope gives the degradation rate constant (k). The half-life ($t_{1/2}$) can be calculated as $0.693/k$.

Visualizations

Imipenem Degradation Pathways

The following diagram illustrates the primary degradation pathways of **imipenem**.

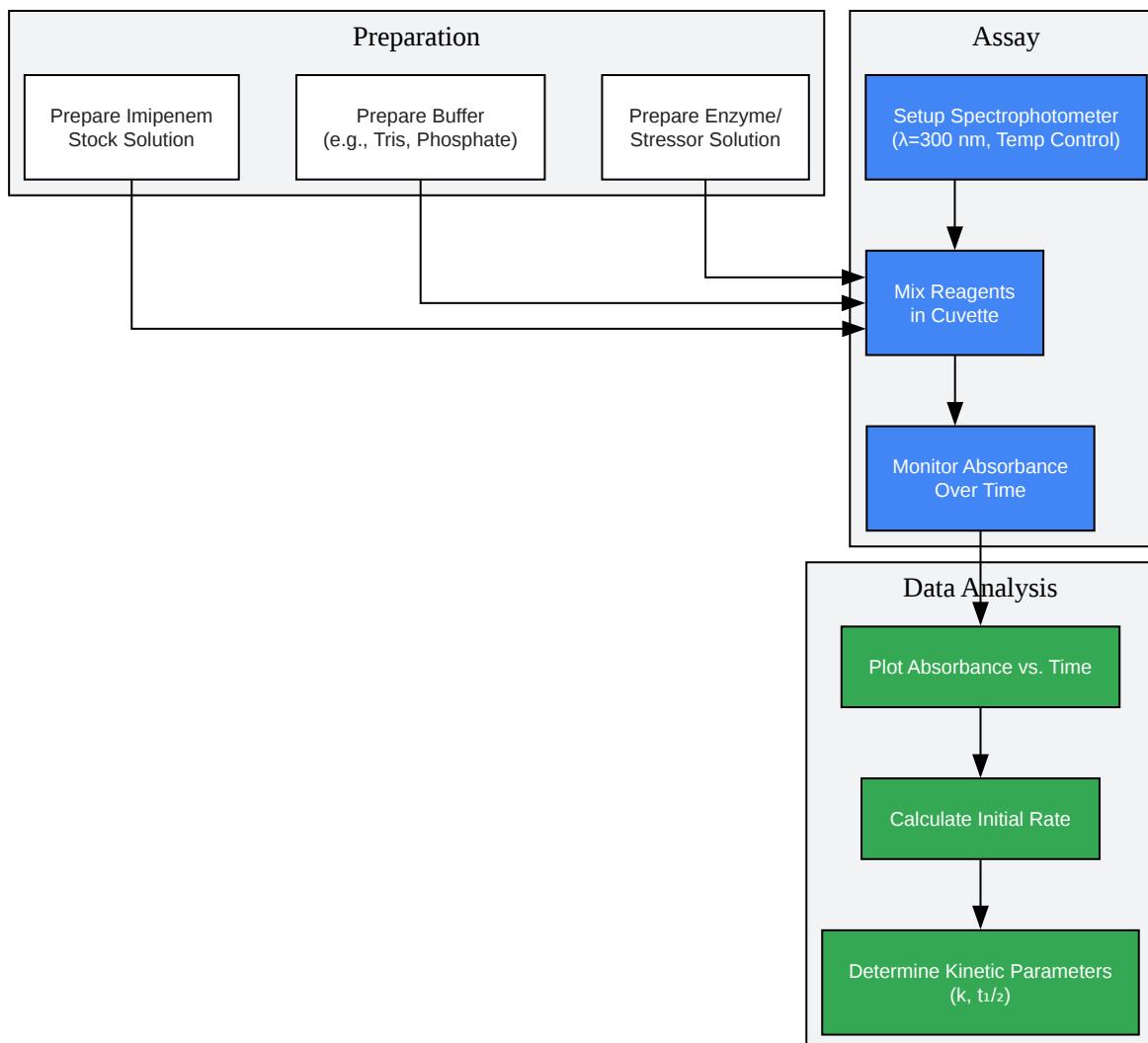


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Caption: Primary degradation pathways of **Imipenem**.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for studying **imipenem** degradation kinetics using spectrophotometry.



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Caption: Workflow for spectrophotometric kinetic analysis.

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